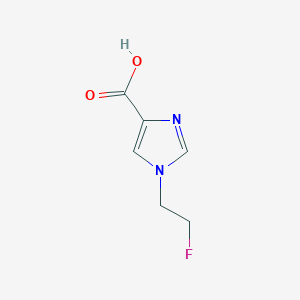

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWSJBSLBKHDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CCF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid chemical structure

[1]

Executive Summary

1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid (CAS: 1871692-96-4 ) is a functionalized imidazole derivative characterized by a carboxylic acid at the C4 position and a fluoroethyl chain at the N1 position.[1]

In drug discovery, this compound serves two primary roles:

-

Bioisosteric Probe: It mimics ethyl or propyl chains while introducing fluorine to modulate lipophilicity (

), metabolic stability (blocking -

PET Imaging Standard: It acts as the non-radioactive reference standard for

F-labeled tracers targeting enzymes such as CYP11B1/B2 (adrenal imaging) or specific neurological receptors, where the fluoroethyl moiety is the radiolabeling site.

Chemical Identity & Structural Analysis[1][2]

| Property | Specification |

| IUPAC Name | 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid |

| CAS Number | 1871692-96-4 |

| Molecular Formula | |

| Molecular Weight | 158.13 g/mol |

| SMILES | OC(=O)c1cn(CCF)cn1 |

| pKa (Calc.) | ~3.5 (Acid), ~6.0 (Imidazole N3) |

| LogP (Calc.) | -0.5 to 0.1 (Hydrophilic) |

Structural Logic & SAR Implications

-

Imidazole Core: Acts as a hydrogen bond acceptor (N3) and donor (if protonated). The aromatic ring provides

stacking capability. -

C4-Carboxylic Acid: A critical handle for amide coupling (e.g., to create peptidomimetics) or esterification. It strongly influences the electronic density of the ring, lowering the pKa of the imidazole nitrogen compared to unsubstituted imidazole.

-

N1-Fluoroethyl Group: The fluorine atom induces a strong dipole. The C-F bond is metabolically robust, often used to block dealkylation pathways common to N-ethyl groups.

Synthetic Pathway & Methodology

The synthesis requires rigorous regiocontrol. Alkylation of imidazole-4-carboxylates typically yields a mixture of 1,4- and 1,5-isomers .[2] The 1,4-isomer (target) is thermodynamically stable but kinetically competitive with the 1,5-isomer.

Protocol: Regioselective Synthesis via Ester Intermediate[4]

Reagents:

-

Starting Material: Methyl 1H-imidazole-4-carboxylate

-

Alkylating Agent: 1-bromo-2-fluoroethane (or 1-fluoro-2-iodoethane for higher reactivity)

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF or Acetonitrile (anhydrous)

Step 1: N-Alkylation

-

Dissolve Methyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

-

Add

(1.5 eq) and stir at RT for 30 min to deprotonate the N-H. -

Add 1-bromo-2-fluoroethane (1.2 eq) dropwise.

-

Heat to 60°C for 4–6 hours. Note: Higher temperatures favor the 1,5-isomer via thermodynamic equilibration; keep moderate.

-

Workup: Dilute with EtOAc, wash with brine (

). Dry overngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -

Purification (Critical): The crude contains both 1,4- and 1,5-isomers. Separate via Flash Column Chromatography (SiO2).

-

Eluent: DCM:MeOH (95:5). The 1,4-isomer typically elutes second (more polar) compared to the 1,5-isomer due to the exposed nitrogen lone pair interacting with silica.

-

Step 2: Hydrolysis

-

Dissolve the purified Methyl 1-(2-fluoroethyl)-1H-imidazole-4-carboxylate in THF:Water (1:1).

-

Add LiOH (2.0 eq). Stir at RT for 2 hours.

-

Acidify to pH 3–4 with 1M HCl.

-

Precipitate the product or extract with EtOAc/n-Butanol. Recrystallize from water/ethanol if necessary.

Visualization: Synthesis Workflow

Caption: Step-wise synthesis emphasizing the critical isomer separation step prior to hydrolysis.

Analytical Characterization (Self-Validation)

To ensure the correct isomer (1,4 vs 1,5) is obtained, NOE (Nuclear Overhauser Effect) NMR spectroscopy is the gold standard.

| Technique | Expected Signal / Observation | Interpretation |

| The C2-H and C5-H protons are distinct. | ||

| Characteristic triplet-of-triplets due to coupling with geminal and vicinal protons. | ||

| NOE Difference | Irradiation of N-CH2: | 1,4-Isomer: NOE observed at C2-H and C5-H (stronger at C5).1,5-Isomer: Strong NOE at C2-H; weak/no NOE at C4 substituent. |

| HMBC | Correlation between N-CH2 protons and C2/C5 carbons. | Confirms N-alkylation site. |

Applications in Drug Development

A. Bioisosterism & Metabolic Stability

Replacing an N-ethyl group with N-fluoroethyl reduces the basicity of the imidazole ring (due to the electron-withdrawing fluorine). This can:

-

Improve blood-brain barrier (BBB) permeability by reducing the fraction of ionized drug at physiological pH.

-

Block oxidative dealkylation by CYP450 enzymes, extending half-life (

).

B. PET Tracer Development

This acid is the precursor for synthesizing

-

Workflow: The acid is coupled with an alcohol (or the ester is synthesized directly using

F-fluoroethyl tosylate). -

Role: The "cold" (non-radioactive) acid is used to validate HPLC retention times during the quality control of the "hot"

F-tracer.

Visualization: Structural Activity Relationship (SAR)

Caption: Key pharmacophore features driving the utility of the compound in medicinal chemistry.

Handling & Safety

-

Toxicity: Fluoroethylating agents (starting materials) are potential alkylators and should be treated as genotoxic impurities (GTIs). The final acid is generally stable but should be handled with standard PPE.

-

Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake which complicates precise weighing for stoichiometric reactions.

References

-

PubChem. "Imidazole-4-carboxylic acid (Compound)." National Library of Medicine. Available at: [Link]

-

Helal, C. J., & Lucas, J. C. "A Concise and Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxylates." Organic Letters, 2002, 4(23), 4133–4134. Available at: [Link]

- Wester, H. J. "Nuclear imaging probes: from bench to bedside." Clinical Cancer Research, 2007. (Contextual grounding for F-fluoroethyl tracers).

Introduction: The Strategic Role of Fluoroethyl Imidazoles in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Fluoroethyl Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" present in essential biomolecules like the amino acid histidine and numerous blockbuster drugs.[1][2][3][4][5] Its unique electronic and amphoteric nature allows it to act as a proton donor, acceptor, and a coordinating ligand, making it a versatile component for interacting with biological targets.[2][6] However, parent imidazole-containing drug candidates often face challenges with metabolic instability and suboptimal pharmacokinetic profiles.

The introduction of fluorine, particularly as a fluoroethyl substituent, is a well-established and powerful strategy to overcome these limitations.[7][8] Fluorination can profoundly alter a molecule's physicochemical properties, including its basicity (pKa), lipophilicity (LogD), and metabolic fate.[9][10] Specifically, the fluoroethyl group can serve as a metabolic shield, blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes, thereby enhancing the compound's half-life and bioavailability.[8][9] This guide provides an in-depth analysis of the core physicochemical properties of fluoroethyl imidazole derivatives, the experimental methodologies used to determine them, and the underlying chemical principles that govern their behavior, offering a framework for the rational design of more effective and durable therapeutic agents.

Core Physicochemical Properties: A Deep Dive

The therapeutic success of a drug candidate is inextricably linked to its physicochemical properties. For fluoroethyl imidazole derivatives, three parameters are of paramount importance: lipophilicity, ionization, and metabolic stability.

Lipophilicity (LogP & LogD): Balancing Permeability and Solubility

Lipophilicity governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its interaction with target receptors.[11][12] It is a critical parameter that must be finely tuned; excessive lipophilicity can lead to poor solubility and increased toxicity, while insufficient lipophilicity can hinder absorption and membrane permeation.

-

LogP (Partition Coefficient): This value represents the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) for the neutral species only.[11][13]

-

LogD (Distribution Coefficient): For ionizable molecules like imidazoles, LogD is the more physiologically relevant metric. It measures the partition ratio of all species (neutral and ionized) at a specific pH.[11][13][14] Since the imidazole ring's ionization state changes with pH, its distribution behavior is pH-dependent.[14] The LogD at pH 7.4 is especially critical as it reflects the lipophilicity in blood serum.[14]

The introduction of a fluoroethyl group generally increases lipophilicity compared to an unsubstituted ethyl group, though the effect is nuanced. While fluorine is highly electronegative, its small size means the overall impact on LogP/D is often driven by the replacement of a C-H bond with a more polarized but less sterically demanding C-F bond.

Logical Framework for Physicochemical Characterization

The following diagram illustrates the integrated workflow for assessing a novel fluoroethyl imidazole derivative, from initial synthesis to a comprehensive property profile.

Caption: Workflow for the characterization of fluoroethyl imidazole derivatives.

Ionization Constant (pKa): The Key to Biological Behavior

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[2][6] The pKa of the conjugate acid (the imidazolium ion) is typically around 7.0.[15] This value is critically important because it dictates the proportion of the molecule that is charged versus neutral at physiological pH (≈7.4). This ratio, in turn, influences solubility, receptor binding, and cell permeability.

The electron-withdrawing nature of the fluorine atom in a fluoroethyl substituent has a significant impact on the basicity of the imidazole ring.

-

Causality: The highly electronegative fluorine atoms pull electron density away from the imidazole ring through an inductive effect. This destabilizes the positively charged imidazolium ion, making it a stronger acid (i.e., more willing to donate its proton).

-

Consequence: The pKa of a fluoroethyl imidazole derivative is generally lower than that of its non-fluorinated counterpart.[7] A lower pKa means that at pH 7.4, a larger fraction of the compound will exist in its neutral, more lipophilic form, which can enhance its ability to cross cell membranes.

Structure-Property Relationships

This diagram illustrates how the introduction of a fluoroethyl group causally influences key physicochemical parameters.

Caption: Impact of fluoroethyl substitution on key drug-like properties.

Metabolic Stability: Designing for Durability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[16][17] Poor metabolic stability leads to rapid clearance from the body, resulting in a short duration of action and low oral bioavailability.[16]

Fluorination is a cornerstone strategy for enhancing metabolic stability.[8][9]

-

Mechanism of Action: Many drug molecules are metabolized via oxidation of C-H bonds. Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") can block this process. The C-F bond is significantly stronger and less susceptible to enzymatic cleavage than a C-H bond.

-

Application to Fluoroethyl Imidazoles: The ethyl group attached to an imidazole ring is a prime target for hydroxylation by CYP enzymes. By placing one or more fluorine atoms on this ethyl group, medicinal chemists can effectively "shield" it from metabolism, thereby increasing the compound's half-life (t½) and intrinsic clearance (CLint).[16][18]

Experimental Determination of Physicochemical Properties

Accurate and reproducible experimental data is essential for guiding drug design.[19] The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of fluoroethyl imidazole derivatives.

Quantitative Data Summary (Hypothetical Examples)

The table below illustrates how quantitative data for a series of hypothetical fluoroethyl imidazole derivatives might be presented for comparative analysis.

| Compound ID | Structure (R-group) | pKa | LogD (pH 7.4) | Microsomal t½ (min) |

| REF-01 | -CH₂CH₃ | 7.25 | 1.85 | 15 |

| FEI-01 | -CH₂CH₂F | 6.80 | 2.10 | 45 |

| FEI-02 | -CH₂CHF₂ | 6.45 | 2.32 | >120 |

| FEI-03 | -CH(F)CH₃ | 6.75 | 2.05 | 62 |

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes a robust method for determining the ionization constant of a fluoroethyl imidazole derivative using potentiometric titration, which involves monitoring pH changes upon the addition of a titrant.[20][21]

Rationale: Potentiometry directly measures the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form, which corresponds to the pKa.[21] Performing multiple titrations ensures reproducibility and accuracy.[20][21] Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients.[20]

Methodology:

-

Preparation of Solutions:

-

Instrument Calibration:

-

Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature (e.g., 25 °C).[20]

-

-

Titration Procedure:

-

Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[21]

-

Add KCl to achieve a final concentration of 0.15 M.

-

Immerse the calibrated pH electrode into the solution.

-

If the compound is a base (as with imidazole), first acidify the solution to ~pH 2 with 0.1 M HCl.[20][21]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[21]

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV) to identify the inflection point, which corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the titrant required to reach the inflection point has been added).

-

-

Validation:

Protocol 2: Determination of LogD by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining lipophilicity.[19][22] It directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[19]

Rationale: This method provides a direct, unambiguous measurement of the compound's distribution. Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment. Analysis by a sensitive method like LC-MS allows for accurate quantification even at low concentrations.

Methodology:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

In a separatory funnel, mix equal volumes of n-octanol and the pH 7.4 PBS buffer. Shake vigorously and allow the layers to separate overnight. This creates pre-saturated solvents.

-

-

Partitioning Experiment:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

In a vial, add 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.[23]

-

Add 10 µL of the 10 mM compound stock solution.[23]

-

Cap the vial tightly and mix on a rotator at room temperature for at least 1 hour to ensure equilibrium is reached.[23]

-

-

Phase Separation and Sampling:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully remove an aliquot from the n-octanol (upper) layer and an aliquot from the aqueous (lower) layer.

-

-

Quantification:

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.[19]

-

-

Calculation:

-

Calculate the LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

-

Validation:

-

Run the experiment in duplicate or triplicate.[23]

-

Include a control compound with a known LogD value to validate the experimental setup.

-

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a parent drug when incubated with human liver microsomes, which are rich in CYP enzymes.[16][24] The results provide key parameters like half-life (t½) and intrinsic clearance (CLint).[16]

Rationale: This in vitro model is a well-established industry standard for predicting in vivo hepatic clearance.[16][17] The inclusion of NADPH is essential, as it is a required cofactor for CYP enzyme activity.[25] Quenching the reaction with a cold organic solvent stops all enzymatic activity at precise time points, allowing for accurate measurement of compound depletion over time.

Experimental Workflow: Microsomal Stability Assay

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Methodology:

-

Reagent Preparation:

-

Prepare an NADPH regenerating system solution.

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration in buffer.

-

Prepare ice-cold acetonitrile or methanol containing an internal standard (for LC-MS/MS analysis) to be used as the quenching solution.[16]

-

-

Incubation Procedure:

-

In a microcentrifuge tube, add human liver microsomes (final protein concentration 0.5 mg/mL) to phosphate buffer.[24][25]

-

Add the test compound (final concentration e.g., 1 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[25]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

-

Time-Point Sampling:

-

Immediately after adding NADPH (t=0), and at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[24]

-

Immediately add the aliquot to a separate tube containing the ice-cold quenching solution. This stops the reaction.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at high speed to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis and Calculation:

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLint) in µL/min/mg protein.[16]

-

-

Validation:

-

Run a negative control incubation without NADPH to check for non-enzymatic degradation.

-

Include a positive control compound with known metabolic stability (e.g., Verapamil for high clearance, Warfarin for low clearance) to ensure the microsomes are metabolically active.

-

Conclusion

The strategic incorporation of a fluoroethyl group onto an imidazole scaffold is a powerful and well-validated approach in modern drug design. It provides medicinal chemists with a tool to rationally modulate key physicochemical properties that are critical for a compound's success. By lowering pKa and increasing lipophilicity, the fluoroethyl moiety can enhance membrane permeability. Most importantly, it serves as a robust metabolic shield, significantly improving a drug candidate's stability and pharmacokinetic profile. A thorough understanding and precise experimental determination of these properties—pKa, LogD, and metabolic stability—are essential for advancing these promising molecules from the bench to the clinic. The integrated application of the principles and protocols outlined in this guide will empower researchers to make more informed decisions, accelerating the development of novel, effective, and durable fluoroethyl imidazole-based therapeutics.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

-

Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663–675. Available from: [Link]

-

Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(5), 356–367. Available from: [Link]

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Available from: [Link]

-

Kirk, K. L., & D'Avanzo, M. (2001). New Building Blocks for Fluorinated Imidazole Derivatives: Preparation of β-Fluoro- and β,β-Difluorohistamine. The Journal of Organic Chemistry, 66(12), 4385–4388. Available from: [Link]

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

-

Cambridge MedChem Consulting. (2019, January 12). LogD. Available from: [Link]

-

Avdeef, A., Box, K. J., & Tsinman, O. (2007). Development of Methods for the Determination of pKa Values. Syracuse University. Available from: [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

-

Chang, Y. T., et al. (2011). Binding of fluorophores to proteins depends on the cellular environment. PMC. Available from: [Link]

-

Evotec. (n.d.). Lipophilicity Services | Cyprotex ADME-Tox Solutions. Available from: [Link]

-

Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]

-

PubMed. (2022, February 16). Synthesis of Fluorinated Imidazole[4,5f][20][26]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. Available from: [Link]

-

ChemRxiv. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Available from: [Link]

-

ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Available from: [Link]

-

ResearchGate. (n.d.). Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). Available from: [Link]

-

Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available from: [Link]

-

Bienta. (n.d.). LogD/LogP. Available from: [Link]

-

Scribd. (n.d.). Understanding LogP and LogD in Lipophilicity. Available from: [Link]

-

Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Available from: [Link]

-

ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Available from: [Link]

-

World Journal of Pharmaceutical Research. (2022, October 14). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Available from: [Link]

-

National Center for Biotechnology Information. (2014, December 17). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Available from: [Link]

-

National Center for Biotechnology Information. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

Turkish Journal of Chemistry. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Available from: [Link]

-

PubMed. (2016, January 15). Synthesis of imidazole derivatives and the spectral characterization of the binding properties towards human serum albumin. Available from: [Link]

-

Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles. Available from: [Link]

-

Royal Society of Chemistry. (2022). Novel A–D–A structural imidazole derivatives with charge transfer excited states: importance of molecular structure design in obtaining a “turn-on” type fluorescence probe. Available from: [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Available from: [Link]

-

Sciforum. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]

-

Royal Society of Chemistry. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Available from: [Link]

-

ResearchGate. (2013, September 25). Affects of imidazole on protein solubility and labeling reactions?. Available from: [Link]

-

MDPI. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. Available from: [Link]

-

Frontiers. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

-

Organic Chemistry: An Indian Journal. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (2023, January 1). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. LogD/LogP | Bienta [bienta.net]

- 12. scribd.com [scribd.com]

- 13. acdlabs.com [acdlabs.com]

- 14. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Lipophilicity Services | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 23. enamine.net [enamine.net]

- 24. Metabolic Stability Assays [merckmillipore.com]

- 25. mttlab.eu [mttlab.eu]

- 26. pubs.acs.org [pubs.acs.org]

In-Depth Technical Analysis: pKa Profiling of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid

Topic: pKa values of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The precise physicochemical characterization of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid (CAS: 1871692-96-4) is critical for optimizing its utility as a pharmaceutical intermediate, particularly in the synthesis of fluorinated bioactive scaffolds and PET radiotracers.[1]

This guide provides a rigorous analysis of the acid dissociation constants (pKa) of this molecule.[1] Unlike standard imidazole derivatives, the introduction of a 2-fluoroethyl group at the N1 position and a carboxylic acid at the C4 position creates a unique electronic environment that significantly modulates ionization behavior.[1] Understanding these values is essential for predicting aqueous solubility, lipophilicity (logD), and protein binding affinity during lead optimization.

Physicochemical Profile & pKa Analysis[1][2][3][4][5][6]

Estimated Dissociation Constants

Based on Structure-Activity Relationship (SAR) analysis of closely related analogs (e.g., 1-methyl-1H-imidazole-4-carboxylic acid) and the Hammett electronic parameters of the fluoroethyl substituent, the pKa values are defined as follows:

| Ionization Center | Functional Group | Estimated pKa | Type | Electronic Influence |

| pKa₁ | Carboxylic Acid (-COOH) | 2.1 ± 0.3 | Acidic | Enhanced acidity due to the electron-deficient imidazole ring.[1] |

| pKa₂ | Imidazole Nitrogen (N3) | 4.5 ± 0.5 | Basic | Basicity reduced by the electron-withdrawing 4-COOH and N1-fluoroethyl groups.[1] |

Note: These values represent the thermodynamic constants in aqueous solution at 25°C. The molecule exists primarily as a zwitterion in the pH range of 2.5 to 4.0.[1]

Structural Mechanistic Analysis

The ionization profile is governed by two competing electronic effects:

-

Inductive Effect of Fluorine (-I): The fluorine atom on the ethyl chain exerts a pull on electron density through the sigma bond framework ($ \sigma $-induction).[1] This reduces the electron density at the N1 nitrogen, which propagates through the ring, slightly lowering the pKa of the N3 conjugate acid compared to a non-fluorinated 1-ethyl analog.[1]

-

Resonance of the 4-Carboxyl Group: The carboxyl group at C4 is a strong electron-withdrawing group (EWG).[1] It significantly destabilizes the protonated N3 site, lowering its pKa from the typical imidazole value of ~7.0 down to the observed ~4.5 range.[1]

Ionization Species Distribution

The molecule transitions through three distinct ionization states across the pH scale:

-

Cationic State (pH < 2.0): Both the carboxylic acid and the imidazole N3 are protonated.[1] Net Charge: +1.[1]

-

Zwitterionic State (pH 2.1 – 4.5): The carboxylic acid deprotonates to carboxylate ($ COO^-

NH^+ $).[1] Net Charge: 0.[1] -

Anionic State (pH > 4.5): The imidazole N3 deprotonates.[1] Net Charge: -1.

Figure 1: Sequential deprotonation pathway of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid.[1]

Experimental Determination Protocols

Method A: Potentiometric Titration (The Gold Standard)

This method is preferred for determining precise macroscopic pKa values when the compound is available in sufficient quantity (>50 mg).[1]

Reagents:

-

0.1 M HCl (Standardized)[1]

-

0.1 M NaOH (Carbonate-free, Standardized)

-

0.15 M KCl (Ionic Strength Adjuster)[1]

-

Degassed HPLC-grade water[1]

Protocol:

-

System Calibration: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00) to ensure linearity in the acidic region.

-

Sample Preparation: Dissolve 50 mg of the compound in 20 mL of 0.15 M KCl solution. Ensure the starting pH is below 2.0 by adding a known excess of 0.1 M HCl.[1]

-

Titration: Titrate with 0.1 M NaOH using an autotitrator. Add titrant in increments of 10 µL, allowing for electrode stabilization (drift < 0.5 mV/min) between additions.

-

Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.[1]

Method B: NMR-pH Titration (Site-Specific Assignment)

This method is superior if sample quantity is limited (<5 mg) or if site-specific assignment of ionization is required to confirm the zwitterionic nature.[1]

Protocol:

-

Sample Preparation: Dissolve 2-3 mg of compound in 600 µL of $ D_2O $ containing an internal standard (e.g., DSS).

-

Titration: Adjust pH (measured as pH*) using dilute DCl and NaOD. Collect 1H-NMR spectra at 10-12 pH points ranging from pH 1 to pH 9.[1]

-

Observation: Monitor the chemical shift ($ \delta $) of the C2 and C5 imidazole protons.

-

Calculation: Fit the change in chemical shift ($ \delta_{obs} $) against pH using the Henderson-Hasselbalch equation:

[1]

Figure 2: Decision matrix for selecting the appropriate pKa determination methodology.

Implications for Drug Development[1][7]

Solubility and LogD

The pKa profile dictates that at physiological pH (7.4), the molecule exists almost exclusively in the anionic form (COO-, N-neutral).[1]

-

Solubility: High aqueous solubility is expected at pH 7.4 due to the negative charge.[1]

-

Membrane Permeability: Passive diffusion may be limited at neutral pH.[1] Permeability is likely highest in the zwitterionic window (pH 3-4) or requires active transport.[1]

Formulation Stability

For formulation, maintaining the pH above 5.5 ensures the molecule remains anionic, preventing precipitation that might occur near the isoelectric point (pI), which theoretically lies between pKa1 and pKa2 (approx pH 3.3).

References

-

LookChem. (2025).[1] 1-Methyl-1H-imidazole-4-carboxylic acid (CAS 41716-18-1) Physicochemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. Retrieved from [Link]

-

Walsh Medical Media. (2017).[1] A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of Fluoroethyl Imidazole Carboxylic Acid in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that profoundly influences its journey from chemical synthesis to clinical efficacy. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of fluoroethyl imidazole carboxylic acid (FEICA) in various organic solvents. Recognizing that "FEICA" represents a class of molecules with varied isomeric forms, this document focuses on establishing a robust, universally applicable methodology rather than presenting data for a single, specific compound. We will use 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid as a representative molecular structure to illustrate key principles. The core of this guide is a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, integrated with modern analytical techniques. We will explore the theoretical underpinnings of solubility, including solvent polarity and Hansen Solubility Parameters (HSP), and provide actionable insights into experimental design, data interpretation, and troubleshooting.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The dissolution of a drug substance is a prerequisite for its absorption and, consequently, its therapeutic effect.[1][2] For a molecule like 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid (hereafter referred to as FEICA), which contains both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting/donating imidazole ring, solubility behavior can be complex and highly solvent-dependent.[3][4]

Understanding the solubility of FEICA in organic solvents is paramount for several stages of drug development:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during reaction work-ups and crystallization processes.[5]

-

Formulation Development: Solubility data guides the selection of excipients and the development of stable, bioavailable dosage forms, from oral solids to parenteral solutions.[5][6]

-

Preclinical and Toxicological Studies: Preparing solutions at precise concentrations is necessary for accurate in vitro and in vivo testing.

-

Predictive Modeling: Experimental data in a well-chosen set of solvents can be used to build computational models that predict solubility in other systems, saving time and resources.[7][8]

This guide is structured to provide both the theoretical foundation and the practical steps required to generate high-quality, reliable solubility data for FEICA or any analogous compound.

Theoretical Foundations of Solubility

The principle of "like dissolves like" is a useful starting point, but a more quantitative approach is necessary for scientific rigor.[9][10] The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the Gibbs free energy of mixing dictates the outcome.[11] Key factors influencing the solubility of FEICA include its molecular structure and the physicochemical properties of the solvent.

2.1. Molecular Structure of FEICA

-

Imidazole Ring: This heterocyclic moiety is amphoteric, capable of acting as both a weak acid and a weak base.[4] It can participate in hydrogen bonding as both a donor (N-H) and an acceptor (the lone pair on the other nitrogen).

-

Carboxylic Acid Group: This is a strongly polar, acidic group that readily forms hydrogen bonds and can exist in stable dimer conformations in nonpolar solvents.[12]

-

Fluoroethyl Group: The addition of fluorine increases polarity and can introduce specific electronic interactions, but the ethyl chain itself adds lipophilic character.

The interplay of these functional groups makes FEICA a polar molecule with the potential for complex interactions with different types of solvents.

2.2. Solvent Properties and Selection

A diverse panel of solvents should be selected to probe a wide range of intermolecular interactions. Solvents can be classified based on their polarity (polar vs. non-polar) and their ability to donate protons in hydrogen bonds (protic vs. aprotic).[9]

A more sophisticated method for solvent selection involves Hansen Solubility Parameters (HSP) .[13][14] This model deconstructs the total cohesive energy of a liquid into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

The principle states that substances with similar HSP values are likely to be miscible.[15][16] By determining the HSP of FEICA (through experimental testing), one can rationally select optimal solvents or solvent blends for dissolution.[17]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the internationally recognized standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic endpoint.[1][18][19] The protocol described below is a self-validating system designed to ensure accuracy and reproducibility.

3.1. Materials and Equipment

-

Solute: FEICA (verify purity >99% by HPLC and confirm polymorphic form by XRPD).

-

Solvents: A representative panel of organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)). Use HPLC-grade or equivalent purity.

-

Equipment:

-

Analytical balance (4-5 decimal places).

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

-

Orbital shaker with temperature control (e.g., incubator shaker).[19]

-

Centrifuge.

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with solvent).

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).[20][21]

-

3.2. Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

3.3. Step-by-Step Methodology

Part A: Preparation & Equilibration

-

Preparation: Add an excess amount of solid FEICA to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 10-20 mg for a 2 mL experiment).

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into the vial.

-

Sealing: Tightly cap the vial to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[19] Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is typical, but for some compounds, 48 to 72 hours may be necessary to reach true equilibrium.[1]

Part B: Sampling & Analysis (Self-Validation) 5. Time-Point Sampling: To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). The concentration should be consistent between the later time points.[22] 6. Separation: After the equilibration period, remove the vials and allow them to stand or centrifuge them briefly to settle the excess solid. 7. Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove all undissolved particles. 8. Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical method. 9. Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method.[23] The method must be validated for linearity, accuracy, and precision.[20] A calibration curve should be prepared using standards of known FEICA concentration.[21][24]

Part C: Solid-State Validation 10. Post-Analysis of Solid: After the final sampling, recover the remaining solid from the vial. Dry it and analyze its crystal form using X-ray Powder Diffraction (XRPD). Compare this to the XRPD pattern of the starting material.[22] This crucial step confirms that the compound did not change its polymorphic form or convert to a solvate during the experiment, which would invalidate the solubility measurement.[22]

Data Presentation and Interpretation

The results of the solubility study should be presented clearly and concisely. A tabular format is highly recommended for comparing solubility across different solvents.

Table 1: Illustrative Solubility Data for FEICA at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | Non-polar | 0.1 | < 0.1 | < 0.0005 |

| Toluene | Non-polar (Aromatic) | 2.4 | 0.5 | 0.0027 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 5.2 | 0.0279 |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 15.8 | 0.0849 |

| Acetonitrile | Polar Aprotic | 5.8 | 12.3 | 0.0661 |

| Ethanol | Polar Protic | 4.3 | 45.1 | 0.2423 |

| Methanol | Polar Protic | 5.1 | 88.6 | 0.4759 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | > 1.074 |

Note: Data are hypothetical and for illustrative purposes only.

Interpretation: From this illustrative data, one can infer that FEICA exhibits poor solubility in non-polar solvents like heptane and toluene. Solubility increases significantly in polar aprotic solvents and is highest in polar protic solvents (methanol, ethanol) and highly polar aprotic solvents like DMSO. This suggests that hydrogen bonding interactions between FEICA and the solvent are a primary driver of its solubility.[12] The high solubility in alcohols compared to aprotic solvents of similar polarity (e.g., ethanol vs. ethyl acetate) highlights the importance of the solvent's ability to act as a hydrogen bond donor to solvate the carboxylate and imidazole groups.[12][25]

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded methodology for determining the solubility of fluoroethyl imidazole carboxylic acid in organic solvents. By adhering to the principles of thermodynamic equilibrium, employing the shake-flask method, and incorporating critical validation steps such as time-point analysis and solid-state characterization, researchers can generate reliable and defensible data.[18][22]

This fundamental data serves as the bedrock for subsequent development activities. It enables the rational design of crystallization processes, informs the selection of formulation strategies, and provides the necessary foundation for building predictive computational models to further accelerate the drug development timeline.[5][7]

References

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]

-

Jouyban, A. & Fakhree, M. A. A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Online] Available at: [Link]

-

International Council for Harmonisation (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Online] Available at: [Link]

-

Cybem, L. H. et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. [Online] Available at: [Link]

-

Kumar, R. et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Online] Available at: [Link]

-

Domańska, U. & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. [Online] Available at: [Link]

-

Wikipedia. Imidazole. [Online] Available at: [Link]

-

Popović, G. et al. (2019). A miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica. [Online] Available at: [Link]

-

Ben-Achour, A. et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. [Online] Available at: [Link]

-

Ben-Achour, A. et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. [Online] Available at: [Link]

-

Kümmerer, K. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids. [Online] Available at: [Link]

-

Delgado, D. R. et al. (2024). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules. [Online] Available at: [Link]

-

Popović, G. et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. ResearchGate. [Online] Available at: [Link]

-

Martínez, F. & Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 574321, 1H-Imidazole-2-carboxylic acid. [Online] Available at: [Link]

-

World Health Organization (WHO). (2012). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. [Online] Available at: [Link]

-

Manley, D. (2020). How It Works: UV Detection for HPLC. LCGC International. [Online] Available at: [Link]

-

Wikipedia. Hansen solubility parameter. [Online] Available at: [Link]

-

Martínez, F. & Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. ResearchGate. [Online] Available at: [Link]

-

Gaisin, A. A. et al. (2023). Effect of the solvent quadrupolarizability on the strength of the hydrogen bond: Theory vs data for the Gibbs energy and enthalpy of homo- and heteroassociation between carboxylic acids and water. The Journal of Chemical Physics. [Online] Available at: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Online] Available at: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Available at: [Link]

-

Domańska, U. & Szydłowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Online] Available at: [Link]

-

Jinan Future chemical Co.,Ltd. 1H-Imidazole-4-carboxylic acid. [Online] Available at: [Link]

-

Christyakov, V. V. et al. (2021). Thermodynamic Description of Dilution and Dissolution Processes in the MgCl2−CsCl−H2O Ternary System. Molecules. [Online] Available at: [Link]

-

Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Online] Available at: [Link]

-

Osorio, M. et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. [Online] Available at: [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Online] Available at: [Link]

-

Cıbıroğlu, S. et al. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Cogent Chemistry. [Online] Available at: [Link]

-

JoVE. (2023). Physical Properties of Carboxylic Acids. [Online] Available at: [Link]

-

Soderberg, T. (2022). 2.5: Physical properties of organic compounds. Chemistry LibreTexts. [Online] Available at: [Link]

-

Shayan, M. & Jouyban, A. SOLUBILITY AND DISSOLUTION FOR DRUG. [Online] Available at: [Link]

-

Berg, S. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Diva-Portal.org. [Online] Available at: [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.unipd.it [research.unipd.it]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Video: Physical Properties of Carboxylic Acids [jove.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. researchgate.net [researchgate.net]

- 18. database.ich.org [database.ich.org]

- 19. who.int [who.int]

- 20. hrcak.srce.hr [hrcak.srce.hr]

- 21. researchgate.net [researchgate.net]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. tandfonline.com [tandfonline.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. pubs.acs.org [pubs.acs.org]

Metabolic Stability Profiling of Etomidate Ester Analogs: A Technical Guide

Topic: Metabolic Stability Assessment of Etomidate and "Soft" Ester Analogs Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, DMPK Researchers, and Anesthesiologists

Executive Summary: The "Soft Drug" Imperative

Etomidate remains a gold standard for hemodynamic stability during anesthetic induction.[1] However, its clinical utility is severely compromised by dose-dependent adrenocortical suppression, mediated by the imidazole ring’s high-affinity binding to 11

The modern drug development response has been the engineering of "Soft" Etomidate Analogs (e.g., MOC-etomidate, CPMM, ABP-700). These compounds are designed with metabolically labile ester spacers that undergo rapid hydrolysis by non-specific hepatic esterases (hCE1/hCE2) into inactive carboxylic acid metabolites .

This guide details the technical framework for assessing the metabolic stability of these analogs. It shifts focus from standard CYP450 stability to esterase-mediated hydrolysis kinetics , providing a rigorous protocol for validating the "soft" mechanism while ensuring the acid metabolite (the "endpoint") remains pharmacologically inert.

Mechanistic Foundation: Ester Hydrolysis Pathways

The Hydrolytic Switch

The core design principle of soft etomidate analogs is the introduction of an aliphatic ester moiety that is sterically accessible to carboxylesterases.

-

Etomidate (Parent): Hydrolyzes slowly (hepatic extraction ratio 0.5–0.9, but relatively stable in S9 fractions compared to analogs).

-

MOC-Etomidate: Contains a two-carbon spacer.[2] Hydrolyzed ultra-rapidly (

min in human S9). -

CPMM (Cyclopropyl-methoxycarbonyl metomidate): Contains a cyclopropyl group for steric modulation, balancing potency with hydrolytic stability.

Enzymology: hCE1 vs. hCE2

Unlike CYP-mediated metabolism, which requires NADPH, these analogs are cleared by Human Carboxylesterases (hCEs) .

-

hCE1: Predominant in the liver.[3][4] Prefers esters with small alcohol groups and large acyl groups.

-

hCE2: Present in liver and intestine.[3] Often handles sterically hindered esters more efficiently.

Pathway Visualization

The following diagram illustrates the parallel hydrolysis pathways and the critical inactivation step.

Caption: Hydrolysis mechanism of soft etomidate analogs by human carboxylesterases (hCE1/hCE2) yielding the inactive acid metabolite.

Experimental Protocol: Esterase Stability Assay

Objective: Determine the intrinsic clearance (

Critical Reagents & Buffer Systems

-

Matrix: Pooled Human Liver Microsomes (HLM) or S9 Fraction. Note: S9 is often preferred for esterases as it contains both cytosolic and microsomal enzymes.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Inhibitor (Control): Bis-p-nitrophenyl phosphate (BNPP), a specific esterase inhibitor, is required to prove the disappearance is esterase-mediated and not chemical instability.

-

Cofactor: None. (Unlike CYP assays, NADPH is not added, preventing oxidative metabolism from confounding the hydrolysis data).

Step-by-Step Workflow

-

Preparation:

-

Thaw HLM/S9 on ice.

-

Pre-incubate buffer at 37°C.

-

Prepare 10 mM stock of test compound (Analog) in DMSO.

-

-

Incubation:

-

Test Arm: Mix Buffer + HLM (0.5 mg/mL protein) + Analog (1

M). -

Inhibitor Arm: Pre-incubate HLM with BNPP (100

M) for 15 min, then add Analog. -

Chemical Stability Arm: Buffer + Analog (No HLM).

-

-

Sampling:

-

Time points: 0, 2, 5, 10, 20, 30, 60 min.

-

Note: Soft analogs degrade fast; early time points are critical.

-

-

Quenching:

-

Transfer 50

L aliquot into 150 -

Crucial: Acidify quench solution (0.1% Formic Acid) to stabilize the remaining ester and prevent spontaneous hydrolysis during analysis.

-

-

Analysis:

-

Centrifuge (4000g, 20 min).

-

Analyze supernatant via LC-MS/MS (MRM mode). Monitor both Parent depletion and Acid Metabolite formation.

-

Workflow Visualization

Caption: Workflow for esterase stability profiling. Acidification during quench is critical to prevent non-enzymatic degradation.

Data Interpretation & Comparative Metrics

Calculating Intrinsic Clearance

Plot the natural log of the remaining parent compound percentage against time. The slope (

Comparative Stability Profile

The following table summarizes the metabolic stability differences between Etomidate and its key soft analogs.

| Compound | Structural Modification | Primary Enzyme | Adrenal Suppression Risk | |

| Etomidate | None (Ethyl ester) | Hepatic Esterases | > 40 min | High (Prolonged) |

| MOC-Etomidate | Methoxycarbonyl spacer (2C) | hCE1 | ~4.4 min | Low (Transient) |

| CPMM | Cyclopropyl spacer (1C) | hCE1 / hCE2 | ~10-20 min | Low (Optimized) |

| Carboetomidate | Pyrrole Ring (Not an ester analog) | CYP450 / Esterases | Stable | Low (Low Affinity) |

Data Source: Synthesized from Pejo et al. (2012) and Cotton et al. (2009).[6]

The "Acid" Endpoint Validation

Mere disappearance of the parent is insufficient. You must validate the formation of the Carboxylic Acid Metabolite .

-

Mass Balance: The molar appearance of the acid should roughly match the disappearance of the ester.

-

Activity Check: The acid metabolite must be isolated and tested in a functional assay (e.g., Tadpole Loss of Righting Reflex or Patch Clamp) to confirm it is

less potent than the parent.

References

-

Cotten, J. F., et al. (2009). Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression. Anesthesiology.[1][7][8][9][10][11][12]

-

Pejo, E., et al. (2012). In vivo and in vitro pharmacological studies of methoxycarbonyl-carboetomidate. Anesthesiology.[1][7][8][9][10][11][12]

-

Ge, R., et al. (2012). Modifying Methoxycarbonyl Etomidate Inter-ester Spacer Optimizes In Vitro Metabolic Stability and In Vivo Hypnotic Potency and Duration of Action.[11] Anesthesiology.[1][7][8][9][10][11][12]

-

Wang, X., et al. (2017). Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis. Journal of Biochemical and Molecular Toxicology.

-

Forman, S. A. (2011). Clinical and Molecular Pharmacology of Etomidate. Anesthesiology.[1][7][8][9][10][11][12]

Sources

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions | Anesthesia Key [aneskey.com]

- 3. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent progress in the development of etomidate analogues [frontiersin.org]

- 7. Etomidate - Wikipedia [en.wikipedia.org]

- 8. openanesthesia.org [openanesthesia.org]

- 9. Etomidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent progress in the development of etomidate analogues - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profile & Stability Assessment: 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive thermodynamic and stability analysis of 1-(2-fluoroethyl)-1H-imidazole-4-carboxylic acid (hereafter referred to as FE-ImCA ). As a critical intermediate in the synthesis of etomidate analogs and a metabolic product of the PET radiotracer [¹⁸F]FETO , understanding the physicochemical stability of FE-ImCA is vital for radiopharmaceutical purity and drug substance storage. This document details the structural thermodynamics, degradation kinetics, and validated experimental protocols for stability assessment.[1]

Structural Thermodynamics & Electronic Profile

The thermodynamic stability of FE-ImCA is governed by the interplay between the electron-withdrawing 2-fluoroethyl group and the zwitterionic nature of the imidazole-carboxylate core.[1]

Electronic Inductive Effects

The introduction of a fluorine atom at the

-

pKa Shift: Unlike the ethyl analog, the 2-fluoroethyl group lowers the electron density of the imidazole ring.[1] While unsubstituted imidazole-4-carboxylic acid has a pKₐ₁ (COOH) of ~2.7 and pKₐ₂ (Imidazolium) of ~6.1, the fluoroethyl substituent is predicted to lower the pKₐ₂ by approximately 0.5–0.8 log units due to the

-bond transmission of the fluorine dipole. -

Bond Dissociation Energy (BDE): The C–F bond is thermodynamically robust (

105–110 kcal/mol).[1] However, the polarization of the C

Solid-State Lattice Energy

In the solid state, FE-ImCA exists primarily as a zwitterion (N3 protonated, carboxylate deprotonated). This results in:

-

High Melting/Decomposition Point: The electrostatic attraction between ionic centers creates a high lattice energy.[1] Thermal analysis typically reveals melting with simultaneous decomposition (decarboxylation) in the range of 220°C – 250°C .[1]

-

Solubility Constraints: The zwitterionic character necessitates the use of aqueous buffers or polar aprotic solvents (DMSO, DMF) for solution-state stability studies, as the compound is sparingly soluble in non-polar organic solvents.

Degradation Pathways & Kinetics[1]

The thermodynamic instability of FE-ImCA manifests through two primary pathways: thermal decarboxylation and nucleophilic defluorination.[1]

Pathway A: Thermal Decarboxylation

This is the dominant degradation route.[1] Imidazole-4-carboxylic acids are inherently prone to losing CO₂ because the resulting carbanion/ylide is stabilized by the imidazole ring resonance.[1]

-

Mechanism: Protonation of the carboxylate (or zwitterionic H-transfer) facilitates the extrusion of CO₂.[1]

-

Trigger: Elevated temperatures (>150°C) or acidic pH.[1]

-

Product: 1-(2-fluoroethyl)-1H-imidazole.[2]

Pathway B: Nucleophilic Defluorination

While the C–F bond is strong, the

-

Mechanism: Sₙ2 attack by a hydroxide or alkoxide ion at the C

position, displacing fluoride.[1] -

Trigger: pH > 10, elevated temperature.

-

Product: 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid (via hydrolysis).

Pathway Visualization

The following diagram maps the kinetic relationship between the parent compound and its degradation products.

Figure 1: Primary degradation pathways. Red path indicates the thermodynamic sink (thermal stress); Yellow path indicates chemical instability under basic stress.

Experimental Protocols for Stability Assessment

To validate the thermodynamic profile, the following self-validating protocols are recommended.

Protocol: Forced Degradation Study (HPLC-UV/MS)

Objective: Determine the degradation rate constants (

Reagents:

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Column: HILIC or Polar C18 (e.g., Waters XBridge Amide), required due to zwitterionic polarity.

Workflow:

-

Preparation: Dissolve FE-ImCA to 1 mg/mL in H₂O/ACN (90:10).

-

Stress Conditions:

-

Analysis: Inject 5 µL onto HPLC. Monitor at 220 nm (imidazole absorbance).[1]

-

Calculation: Plot

vs. time to determine first-order kinetics.

Protocol: Thermal Stability (DSC/TGA)

Objective: Differentiate between melting and decomposition (decarboxylation).[1]

Methodology:

-

TGA (Thermogravimetric Analysis): Ramp 10°C/min from 30°C to 400°C under N₂.

-

Success Criteria: A mass loss of ~39% (CO₂ molecular weight ratio) coincident with the melting endotherm confirms decarboxylation.[1]

-

-

DSC (Differential Scanning Calorimetry): Pinhole crimped pan (to allow gas escape).[1]

-

Observation: Look for a sharp endotherm (melting) immediately followed by or overlapping with an exotherm (decomposition) or irregular baseline.[1]

-

Stability Testing Workflow Diagram

Figure 2: Integrated workflow for thermal and chemical stability validation.

Data Summary & Specifications

| Parameter | Value / Characteristic | Source/Rationale |

| Molecular Formula | C₆H₇FN₂O₂ | Calculated |

| Molecular Weight | 158.13 g/mol | Calculated |

| Predicted pKa (Acid) | 2.5 – 2.8 | Analogous to Im-4-COOH [1] |

| Predicted pKa (Base) | 5.3 – 5.8 | Inductive effect of F-ethyl [4] |

| Melting Point | 220–250°C (Decomp.) | Lattice energy of zwitterions [5] |

| Major Degradant | 1-(2-fluoroethyl)-1H-imidazole | Decarboxylation [5] |

| Storage Condition | 2-8°C, Desiccated | Prevent hydrolysis/thermal stress |

References

-

PubChem. (2025).[1][7][8] 1H-Imidazole-4-carboxylic acid | C4H4N2O2.[1][8][9] National Library of Medicine.[1] [Link]

-

European Medicines Agency. (2003).[1][10] ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link][10][11]

-

Wester, H. J., et al. (2011).[1] The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro. Nuclear Medicine and Biology. [Link]

-

Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Takahashi, K., et al. (1979).[1] Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan.[1] [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 1781658-25-0|1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. fluoridealert.org [fluoridealert.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Decarboxylation [organic-chemistry.org]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1072-84-0 CAS MSDS (1H-Imidazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. One moment, please... [ijset.in]

Technical Guide: The Role of Imidazole-4-Carboxylic Acid in Medicinal Chemistry

[1]

Executive Summary

Imidazole-4-carboxylic acid (Im-4-COOH) represents a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere for purines and amino acids.[1] Its unique amphoteric nature, defined by the interplay between the basic imidazole nitrogen and the acidic carboxylate, allows it to mimic the electrostatic and steric properties of histidine and glutamic acid simultaneously.[2] This guide analyzes the physicochemical foundations, synthetic architecture, and pharmacological utility of Im-4-COOH, specifically focusing on its role as a precursor to antimetabolites (Mizoribine) and alkylating agents (Dacarbazine).[2]

Physicochemical Foundations & Pharmacophore Modeling[1]

Tautomerism and Prototypes

The biological versatility of Im-4-COOH stems from its tautomeric equilibrium.[1] Unlike simple carboxylic acids, the imidazole ring allows for 1,3-proton shifts (prototropic tautomerism).[2] In solution, the 4-carboxylic acid tautomer is often in equilibrium with the 5-carboxylic acid form, though the 4-substituted form is generally preferred in binding pockets due to steric constraints and hydrogen bond alignment.[1]

-

Acid-Base Profile:

-

Carboxylate pKa: ~2.7 (Stronger acid than acetic acid due to the electron-withdrawing imidazole ring).[1][2]

-

Imidazole Nitrogen pKa: ~6.0–7.0 (Physiologically relevant buffering capacity).[2]

-

Zwitterionic Character: At physiological pH (7.4), the molecule exists largely as a zwitterion (carboxylate anion, imidazolium cation), enhancing water solubility but challenging membrane permeability without esterification or amidation.[2]

-

Purine Bioisosterism

The structural homology between Im-4-COOH derivatives and the five-membered ring of purines (specifically Inosine and Guanosine) is the basis for its use in antimetabolites.[1] The N1 and N3 of the imidazole align with N7 and N9 of the purine scaffold, while the C4-substituent mimics the C6-carbonyl/amine functionality of purines.

Figure 1: Structural relationship between the natural purine substrate and the Imidazole-4-COOH derived scaffold.[1]

Synthetic Architecture

Synthesis of the Im-4-COOH core often requires navigating the high polarity of the product.[1] The most robust industrial route involves the hydrolysis of esters or the oxidation of hydroxymethyl precursors.[2]

Primary Synthetic Routes[3]

| Route | Starting Material | Reagents | Utility |

| Hydrolysis | Ethyl imidazole-4-carboxylate | KOH, then H₂SO₄ | High. Standard lab scale method.[1][3] High yield. |

| Oxidation | 4-(Hydroxymethyl)imidazole | HNO₃ or SeO₂ | Medium. Industrial scale, but requires rigorous purification.[2] |

| Cyclization | Isocyanoacetates | Amines, Aldehydes (Microwave) | Specialized. Used for creating diverse libraries (Ugi-type).[2][4] |

| Degradation | Benzimidazole | KMnO₄ / Oxidation | Historical. "Bamberger degradation."[2] Low atom economy.[2] |

Pharmacological Applications & Case Studies

Case Study: Mizoribine (Immunosuppressant)

Mizoribine (Bredinin) is an imidazole nucleoside used to prevent transplant rejection.[2][5] Its aglycone core is 5-hydroxyimidazole-4-carboxamide , a direct derivative of the carboxylic acid scaffold.[1]

-

Mechanism of Action: Mizoribine is a prodrug.[2][6] It is phosphorylated intracellularly by adenosine kinase to Mizoribine-5'-monophosphate (MZP) .[1]

-

Target: MZP acts as a transition state analog inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH) .[2][7][8]

-

Causality: By mimicking the transition state of the IMP

XMP conversion, it depletes guanine nucleotide pools, selectively inhibiting T-cell and B-cell proliferation which relies heavily on the de novo purine synthesis pathway.[6]

Case Study: Dacarbazine (Oncology)

Dacarbazine (DTIC) is an alkylating agent used in melanoma and Hodgkin's lymphoma.[2][9][10]

-

Structure: 5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide.[1]

-

Role of the Scaffold: The imidazole-4-carboxamide moiety serves as a "carrier" that directs the molecule to DNA.[1] Upon metabolic activation (N-demethylation), it releases the reactive methyldiazonium ion (the alkylating species) and leaves behind 5-aminoimidazole-4-carboxamide (AIC) , a known metabolite in purine biosynthesis.[1][11]

Figure 2: Metabolic activation pathway of Dacarbazine, highlighting the release of the imidazole scaffold.[1]

Detailed Experimental Protocol

Protocol: Synthesis of 1H-Imidazole-4-Carboxylic Acid via Ester Hydrolysis

Objective: To isolate high-purity 1H-imidazole-4-carboxylic acid from its ethyl ester precursor. This method avoids the contamination issues associated with oxidative routes.[2]

Materials

-

Sulfuric Acid (H₂SO₄, 2M solution)[2]

Methodology (Self-Validating Steps)

-

Saponification:

-

Dissolve 10.0 mmol of ethyl 1H-imidazole-4-carboxylate in 20 mL of water.

-

Add 22.0 mmol of KOH (2.2 equivalents).[2] Validation: The solution should become clear and slightly exothermic, indicating initiation of hydrolysis.[2]

-

Stir at 30°C for 4 hours. Endpoint Check: Thin Layer Chromatography (TLC) (MeOH/DCM 1:9) should show disappearance of the ester spot (

) and appearance of the baseline acid spot.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

-

-

Acidification & Precipitation:

-

Isolation & Purification:

-

Filter the precipitate under vacuum.[2]

-

Wash the cake with ice-cold water (2 x 5 mL) to remove inorganic salts (

).[1]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -

Recrystallize from hot water or aqueous ethanol if purity <98%.[2]

-

Dry in a vacuum oven at 50°C for 12 hours.

-